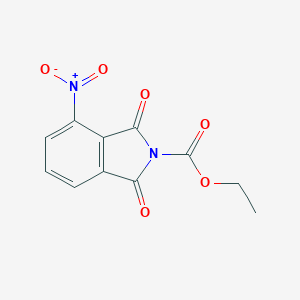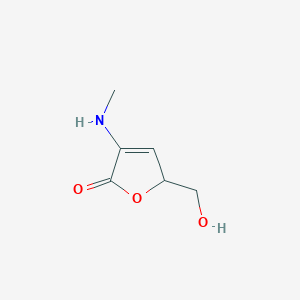
(4-Chloropyridin-2-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves strategic reactions that incorporate chloro and amino functionalities onto the pyridine ring. For instance, the synthesis of diamino derivatives like tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine utilizes [1,3]-dipolar cycloaddition reactions, demonstrating the versatility of pyridine derivatives in stabilizing complex molecular scaffolds (Bucci et al., 2018).
Molecular Structure Analysis
The crystal and molecular structure analysis of similar compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, reveals detailed insights into the arrangement of atoms and the spatial orientation. Such studies often highlight intermolecular hydrogen bonds and other non-covalent interactions that contribute to the stability and reactivity of the molecule (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving (4-Chloropyridin-2-yl)methanamine derivatives showcase the reactivity of the pyridine nucleus towards various reagents. For instance, selective bromination and subsequent reactions can lead to the formation of complex structures, highlighting the compound's versatility in organic synthesis (Jasouri et al., 2010).
Wissenschaftliche Forschungsanwendungen
Photocytotoxicity and Cellular Imaging : Iron(III) complexes containing (pyridin-2-yl)methanamine derivatives have been synthesized and shown to exhibit remarkable photocytotoxicity in red light to cancer cell lines. These complexes are absorbed by the nucleus of cells and interact with DNA, leading to apoptosis via reactive oxygen species generation. This property makes them potential candidates for photodynamic therapy in cancer treatment (Basu et al., 2014).
Anticonvulsant Agents : Schiff bases of (pyridin-3-yl)methanamine have been synthesized and evaluated for anticonvulsant activity. Some of these compounds have shown significant seizure protection, making them potential anticonvulsant agents (Pandey & Srivastava, 2011).
Selective Inhibitors for Lysyl Oxidase-like 2 (LOXL2) : Compounds derived from (pyridin-4-yl)methanamine have been found to selectively inhibit LOXL2, a critical enzyme involved in the cross-linking of collagens and elastin in the extracellular matrix. This selective inhibition is vital for therapeutic targeting of fibrotic diseases and cancer (Hutchinson et al., 2017).
DNA Cleavage and Photochemical Properties : (pyridin-2-yl)methanamine derivatives have been studied for their ability to undergo photo-induced redox reactions, leading to DNA cleavage. These findings have potential implications in the development of therapeutic agents that can be activated by light (Draksharapu et al., 2012).
Metal Complexes and Catalysis : Pyridin-2-yl)methanamine has been used to synthesize various metal complexes. These complexes have been studied for their structural properties and potential catalytic applications, including ring-opening polymerization of lactides and other catalytic transformations (Roffe et al., 2016).
Selective Detection of Metal Ions : Products formed from the reaction of (pyridin-2-yl)methanamine with other compounds have been reported to selectively detect mercury and nickel ions, which could be useful in environmental monitoring and healthcare applications (Aggrwal et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chloropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCYDUZIHRNWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627846 | |
| Record name | 1-(4-Chloropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)methanamine | |
CAS RN |
180748-30-5 | |
| Record name | 1-(4-Chloropyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloropyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)






![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)